2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE
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Overview
Description
2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole moiety linked to an azetidine ring, which is further connected to another benzothiazole unit through an ether linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to inhibit cox-1 and cox-2, which are key enzymes in the inflammatory response .
Mode of Action
Compounds with similar structures have been shown to inhibit cox-1 and cox-2 enzymes, thereby reducing inflammation .
Biochemical Pathways
Similar compounds have been reported to inhibit the cox-1 and cox-2 enzymes, which play a crucial role in the inflammatory response . By inhibiting these enzymes, the compound may reduce the production of prostaglandins, which are key mediators of inflammation.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 and cox-2 enzymes .
Preparation Methods
The synthesis of 2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE can be achieved through various synthetic routes. One common method involves the condensation of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final compound is obtained by linking the two benzothiazole units via an ether bond, typically using nucleophilic substitution reactions under controlled conditions.
Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and isolation techniques to ensure high yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the benzothiazole ring. Common reagents include halides and alkoxides.
Cyclization: The azetidine ring can undergo cyclization reactions, forming various cyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(1,3-BENZOTHIAZOLE-2-CARBONYL)AZETIDIN-3-YL]OXY}-4-METHOXY-1,3-BENZOTHIAZOLE include other benzothiazole derivatives, such as:
1,3-Benzothiazole-2-carbonyl azetidine: Lacks the methoxy group, which may affect its biological activity.
4-Methoxy-1,3-benzothiazole: Lacks the azetidine ring, which may reduce its binding affinity to target molecules.
Benzothiazole-2-carbonyl derivatives: These compounds have varying substituents on the benzothiazole ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)25-11-9-22(10-11)18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXDGEOAHPPCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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